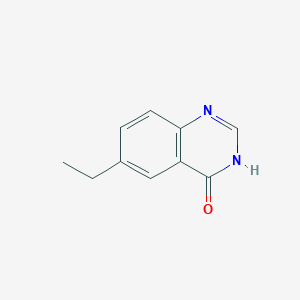

6-Ethylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNOCVGMLLOWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616046 | |

| Record name | 6-Ethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757238-42-9 | |

| Record name | 6-Ethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Quinazolin 4 1h One Core

Classical and Established Synthetic Routes

The foundational methods for constructing the quinazolin-4(1H)-one core have been in use for over a century and rely on the cyclization of readily available precursors. These routes are characterized by their robustness and have been adapted for the synthesis of a wide array of substituted derivatives.

Adaptations of the Niementowski Quinazolinone Synthesis

The Niementowski reaction, first reported in 1895, is a classical method for the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolin-4(1H)-ones) from the reaction of anthranilic acids with amides. researchgate.netwikipedia.org This synthetic route typically involves high temperatures and can be time-consuming. semanticscholar.orgnih.gov For the synthesis of 6-Ethylquinazolin-4(1H)-one, the starting material would be 2-amino-5-ethylbenzoic acid, which would be condensed with formamide.

The general mechanism involves the initial formation of an N-acyl-anthranilic acid intermediate, followed by cyclization and dehydration to yield the quinazolinone ring. While effective, the traditional Niementowski synthesis often requires harsh reaction conditions. Modern adaptations have focused on improving yields and reducing reaction times, for instance, through the use of microwave irradiation. semanticscholar.orgresearchgate.net

Cyclocondensation Reactions Involving Anthranilic Acid Derivatives

A more direct approach involves the cyclocondensation of an appropriately substituted anthranilic acid derivative with a one-carbon source. To obtain this compound, 2-amino-5-ethylbenzoic acid is the key precursor. This is then reacted with a reagent that can provide the C2 carbon of the quinazolinone ring.

Formamide is a commonly used reagent in this context, serving as both a reactant and a solvent. nuu.uz The reaction typically requires heating to drive the condensation and subsequent cyclization. The presence of the electron-donating ethyl group at the 6-position of the final product originates from the 5-position of the starting anthranilic acid. The possibilities for synthesizing new derivatives of quinazolin-4(3H)-ones have been explored through the reactions of various functionalized anthranilic acids with an imino ether generated in situ from 2-cyanopyrimidine. researchgate.net It has been demonstrated that the presence of different substituents in the anthranilic acids, including halogen atoms, as well as methoxy and methyl groups, did not impede the reaction. researchgate.net

Synthetic Pathways from Isatoic Anhydride and Related Precursors

Isatoic anhydride and its derivatives are versatile precursors for quinazolinone synthesis. semanticscholar.orgresearchgate.netorganic-chemistry.orgopenmedicinalchemistryjournal.com For the synthesis of this compound, the corresponding 6-ethyl-isatoic anhydride would be the ideal starting material. The reaction proceeds by the nucleophilic attack of an amine on the anhydride, leading to the opening of the heterocyclic ring to form an intermediate, which then undergoes cyclization.

A common method involves a three-component reaction of isatoic anhydride, an aldehyde, and a source of ammonia (like ammonium acetate). openmedicinalchemistryjournal.com This one-pot synthesis is an efficient way to construct the quinazolinone core. The use of isatoic anhydride offers an alternative to anthranilic acid and can sometimes provide better yields or milder reaction conditions. These synthetic approaches are inexpensive, straightforward, rapid, and efficient at room temperature, enabling the synthesis of both established and novel quinazolines. semanticscholar.orgnih.gov

Modern and Advanced Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for quinazolinone synthesis. These modern strategies often employ metal catalysis or alternative energy sources to overcome the limitations of classical methods.

Transition Metal-Catalyzed Approaches to Quinazolinone Formation

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of the quinazolinone ring is no exception. nih.govnih.gov Various transition metals, including palladium, copper, and iron, have been utilized to catalyze the formation of the quinazolinone core. nih.govsci-hub.catrsc.orgresearchgate.net

Palladium-catalyzed reactions, for instance, can be used to form C-N bonds in the cyclization step, often under milder conditions than traditional methods. nih.gov A palladium-catalyzed three-component reaction for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides via a palladium-catalyzed isocyanide insertion/cyclization sequence has been developed. researchgate.net Copper-catalyzed reactions are also prevalent and offer a more economical alternative to palladium. These reactions can involve the coupling of ortho-halobenzamides with amines or amides, followed by intramolecular cyclization. nih.gov Iron-catalyzed cyclization has also been reported as a green, rapid, and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. sci-hub.cat

| Catalyst System | Reactants | General Conditions |

| Palladium-based catalysts | 2-aminobenzamides, aryl halides, isocyanides | Varies, often involves a base and solvent |

| Copper-based catalysts | o-halobenzamides, amines/amides | Often requires a ligand and base |

| Iron-based catalysts | 2-halobenzoic acids, amidines | Can be performed in water or DMF, often with a ligand and base |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgnih.govsci-hub.catnih.govresearchgate.net The application of microwave irradiation to the synthesis of quinazolinones has been shown to be highly effective. semanticscholar.orgsci-hub.catnih.govscholarsresearchlibrary.com

The Niementowski reaction, which traditionally requires high temperatures and long reaction times, can be significantly expedited using microwave heating. semanticscholar.orgresearchgate.net Similarly, the cyclocondensation of anthranilic acid derivatives and the reactions involving isatoic anhydride can be performed more efficiently under microwave conditions. nih.gov The use of microwave irradiation not only reduces the reaction time from hours to minutes but can also lead to cleaner reactions with fewer byproducts. sci-hub.catresearchgate.netscholarsresearchlibrary.com An iron-catalyzed cyclization assisted by microwaves has been developed for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. sci-hub.cat

| Synthetic Route | Conventional Heating | Microwave Irradiation |

| Niementowski Reaction | High temperatures, long reaction times | Reduced reaction times, often higher yields |

| Anthranilic Acid Cyclocondensation | Prolonged heating | Faster reaction, improved efficiency |

| Isatoic Anhydride Pathways | Moderate to high temperatures | Rapid synthesis, cleaner reactions |

Green Chemistry Principles in Quinazolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolin-4(1H)-ones to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. dntb.gov.uamdpi.com

One notable green approach involves the use of deep eutectic solvents (DESs) and microwave irradiation. tandfonline.comresearchgate.net For instance, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been developed using a choline chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net Another method describes a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net These methods often lead to moderate to excellent yields and align with green chemistry principles by reducing the use of volatile organic compounds and, in some cases, catalysts. tandfonline.com

Furthermore, the development of catalyst-free and solvent-free conditions represents a significant advancement. For example, heating a mixture of an aldehyde and an anthranilamide under air, which acts as a cheap and readily available oxidant, provides a straightforward, one-step synthesis of 4(3H)-quinazolinones with high yields and minimal environmental impact.

Here is an interactive data table summarizing various green chemistry approaches for quinazolinone synthesis:

| Starting Materials | Reaction Conditions | Key Green Principles Applied | Reference |

| Anthranilic acid, amines, trimethyl orthoformate | Microwave irradiation | Energy efficiency, reduced reaction time | tandfonline.comresearchgate.net |

| Benzoxazinone, amines | Choline chloride:urea deep eutectic solvent (DES) | Use of biodegradable and low-toxicity solvent | tandfonline.comresearchgate.net |

| Isatoic anhydride, aromatic aldehydes, acyl hydrazines | Reflux in EtOH/H₂O with N-halosulfonamide catalyst | Use of safer solvents, catalytic reaction | researchgate.netresearchgate.net |

| Aldehydes, anthranilamides | Heating under air | Catalyst-free, solvent-free, use of air as an oxidant |

One-Pot Multicomponent Reactions for Quinazolin-4(1H)-one Construction

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like quinazolin-4(1H)-ones from simple and readily available starting materials. researchgate.netscilit.com These reactions involve the combination of three or more reactants in a single reaction vessel, leading to the formation of the final product in a sequential manner without the need for isolating intermediates. This approach offers several advantages, including reduced reaction times, lower costs, and decreased waste generation. researchgate.net

A variety of MCRs have been developed for the construction of the quinazolin-4(1H)-one scaffold. One common approach involves the three-component reaction of isatoic anhydride, an aldehyde, and an amine or ammonium salt. researchgate.netresearchgate.net For example, Ghorbani-Vaghei and colleagues reported the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in excellent yields through a three-component reaction of isatoic anhydride, aromatic aldehydes, and ammonium acetate in the presence of N-halosulfonamides as a catalyst. researchgate.net

Another versatile MCR strategy involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives. This metal-free approach allows for the formation of three new C-N bonds in a single operation, leading to a diverse range of substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org

The following table provides examples of one-pot multicomponent reactions for the synthesis of the quinazolin-4(1H)-one core:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Isatoic anhydride | Aromatic Aldehyde | Acyl Hydrazine (B178648) | N-halosulfonamides, reflux in EtOH/H₂O | 2,3-Disubstituted quinazolin-4(1H)-ones | researchgate.netresearchgate.net |

| Isatoic anhydride | Aromatic Aldehyde | Ammonium Acetate | N-halosulfonamides, reflux in EtOH/H₂O | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.netresearchgate.net |

| Arenediazonium salt | Nitrile | Bifunctional Aniline Derivative | Metal-free, 60 °C | 3,4-Dihydroquinazolines/Quinazolin-4(3H)-ones | acs.org |

| 2-Aminobenzamides | 4-Oxopentanoic acid | Iodine | Ionic liquid, catalyst-free | 2,3,3a,4-Tetrahydropyrrolo[1,2-a]quinazoline-1,5-diones |

Regioselective Synthesis of 6-Substituted Quinazolin-4(1H)-ones

The synthesis of 6-substituted quinazolin-4(1H)-ones requires precise control over the position of substitution on the benzene (B151609) ring of the quinazolinone core. This regioselectivity is crucial for tailoring the biological activity of the final compound.

Strategies for Introducing the Ethyl Group at the C-6 Position

The introduction of an ethyl group at the C-6 position of the quinazolin-4(1H)-one ring is typically achieved by starting with a pre-functionalized precursor, most commonly 4-ethylanthranilic acid. The subsequent cyclization of this substituted anthranilic acid derivative then leads to the desired this compound.

One of the most established methods for this cyclization is the Niementowski quinazoline (B50416) synthesis . This reaction involves the condensation of an anthranilic acid with an amide. For the synthesis of this compound, 4-ethylanthranilic acid would be reacted with formamide, typically at elevated temperatures.

Another common strategy involves a two-step process:

Acylation of 4-ethylanthranilic acid: The amino group of 4-ethylanthranilic acid is first acylated, for instance, with acetic anhydride, to form an N-acetyl derivative.

Cyclization: The resulting N-acyl-4-ethylanthranilic acid is then cyclized, often by heating with a dehydrating agent or in the presence of a suitable catalyst, to yield 6-ethyl-2-methylquinazolin-4(1H)-one. If the unsubstituted C-2 position is desired, formylation followed by cyclization would be employed.

Direct C-H functionalization of the pre-formed quinazolin-4(1H)-one ring is an emerging but less common strategy for introducing an ethyl group at the C-6 position. This would involve the use of a transition metal catalyst to selectively activate the C-H bond at the 6-position for subsequent ethylation.

Control of Regioselectivity in Substitution Reactions of the Benzene Ring

The key to the regioselective synthesis of this compound lies in the controlled synthesis of the 4-ethylanthranilic acid precursor. The directing effects of the substituents on the benzene ring play a critical role in electrophilic aromatic substitution reactions used to introduce the ethyl group.

In the case of anthranilic acid, the amino (-NH₂) group is a strong activating and ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating and meta-directing group. The powerful activating effect of the amino group generally dictates the position of substitution.

A common synthetic route to 4-substituted anthranilic acids involves the following steps:

Nitration of a substituted toluene: For the synthesis of 4-ethylanthranilic acid, one could start with 4-ethyl-1-nitrotoluene.

Oxidation of the methyl group: The methyl group is then oxidized to a carboxylic acid.

Reduction of the nitro group: Finally, the nitro group is reduced to an amino group to yield the desired 4-ethylanthranilic acid.

The regioselectivity of the initial nitration step is crucial. The ethyl group is an activating, ortho-, para-directing group. Nitration of ethylbenzene, for example, will yield a mixture of ortho- and para-nitroethylbenzene. Careful control of reaction conditions and purification are necessary to isolate the desired para-isomer, which is the precursor to 4-ethylanthranilic acid.

Friedel-Crafts acylation is another important reaction for introducing substituents onto an aromatic ring. The regioselectivity of this reaction is also governed by the directing effects of existing substituents. For instance, acylation of a substituted benzene ring will be directed by the electronic nature of the substituents already present. Theoretical studies using density functional theory (DFT) and Parr functions can be employed to predict the regioselectivity of such reactions. imist.ma

Chemical Reactivity and Transformation Mechanisms of Quinazolin 4 1h Ones

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of Quinazolin-4(1H)-one

The benzene part of the quinazolinone system behaves like a substituted benzene ring, undergoing electrophilic aromatic substitution. The pyrimidine (B1678525) ring, particularly the electron-withdrawing carbonyl group and the nitrogen atoms, acts as a deactivating group, directing incoming electrophiles primarily to the 6- and 8-positions.

Nitration and Halogenation Patterns

Nitration and halogenation are common electrophilic substitution reactions performed on the quinazolin-4(1H)-one core. The conditions for these reactions determine the position and extent of substitution.

Nitration: The nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones has been studied, revealing that substitution of hydrogen atoms occurs at the 6- and 8-positions of the aromatic ring inlibrary.uz. Introducing a second nitro group into the quinazoline (B50416) ring typically requires an excess of the nitrating mixture and more forceful conditions, such as heating to 90-100°C inlibrary.uz. For the parent 4(3H)-quinazolinone, nitration also yields the 6-nitro derivative as a primary product researchgate.net. The presence of an ethyl group at the 6-position, as in 6-Ethylquinazolin-4(1H)-one, would block this position, likely directing nitration to the 8-position.

Halogenation: Halogenation of the quinazolinone ring can be achieved using various reagents. Studies involving the enzymatic halogenation of 3-aryl-4(3H)-quinazolinones have shown that the 6-position is a typical site for halogenation nih.gov. This suggests that direct halogenation of this compound would likely occur at the 8-position, or possibly the 5- or 7-positions, depending on the directing influence of the ethyl group and the reaction conditions.

| Reaction | Reagents | Primary Position(s) on Parent Ring | Expected Primary Position on this compound |

| Nitration | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | 6- and 8- | 8- |

| Halogenation | Halogenating Agents (e.g., Br₂, Cl₂) | 6- | 8- |

Other Electrophilic Substitutions and Orienting Effects of Ring Atoms

The fused pyrimidine ring generally deactivates the benzene ring towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. The N-1 and N-3 atoms exert a deactivating effect, making the benzene ring less nucleophilic than benzene itself. The carbonyl group at C-4 further withdraws electron density. Consequently, electrophilic substitution requires relatively harsh conditions. The directing effect of the heterocyclic system favors substitution at positions 6 and 8. In this compound, the ethyl group is an ortho-, para-director and an activating group. This would reinforce substitution at the 5- and 7-positions (ortho and para to the C-6 ethyl group), but the overriding deactivating and directing effect of the pyrimidine ring likely still favors substitution at the available 8-position.

Nucleophilic Attack and Transformations on the Pyrimidine Ring

The pyrimidine portion of the quinazolinone molecule is electron-deficient and therefore susceptible to nucleophilic attack. The most reactive sites are the carbon atoms at the C-2 and C-4 positions.

Reactions at C-2 and C-4 Positions

The C-2 and C-4 positions are the primary sites for nucleophilic substitution, especially when bearing a good leaving group like a halogen.

Reactivity Order: In di-substituted quinazolines, such as 2,4-dichloroquinazoline (B46505), the C-4 position is significantly more reactive towards nucleophiles than the C-2 position stackexchange.com. Nucleophilic substitution occurs preferentially at C-4 under mild conditions, while substitution at C-2 requires harsher conditions stackexchange.com. This differential reactivity allows for selective functionalization of the quinazolinone core. For instance, treatment of 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) at low temperatures results in the selective replacement of the chlorine atom at the C-4 position stackexchange.com.

Common Nucleophilic Reactions:

Amination: Reaction with various amines to introduce amino groups, a common strategy in the synthesis of bioactive molecules.

Alkoxylation: Reaction with alkoxides to form alkoxy derivatives.

Thiolation: Reaction with thiols to introduce sulfur-containing functionalities.

The reactivity at these positions is crucial for the synthesis of a wide array of derivatives, as modifications at C-2 and C-4 are common in many pharmaceutically active quinazolinone compounds nih.gov.

| Position | Relative Reactivity | Typical Conditions for Substitution (with Halogen leaving group) | Example Nucleophile |

| C-4 | High | Mild (e.g., 0-5 °C) | Hydrazine, Amines |

| C-2 | Low | Harsh (e.g., Reflux) | Hydrazine, Amines |

Reactions Involving Endocyclic Nitrogen Atoms (N-1, N-3)

The nitrogen atoms at positions 1 and 3 can also participate in reactions, primarily acting as nucleophiles or sites for alkylation and acylation.

N-1 Position: The N-1 atom is part of an amide-like system. It is generally less nucleophilic than N-3. Alkylation or acylation at N-1 is possible but often requires specific conditions, such as deprotonation with a strong base.

N-3 Position: The N-3 atom is a common site for substitution, leading to the formation of N-3 substituted quinazolin-4(1H)-ones. A vast number of synthetic methods involve introducing various substituents at this position to modulate the biological activity of the resulting compounds acs.orgacs.org. This is often achieved by using a substituted amine in the initial cyclization reaction to form the quinazolinone ring.

Reactivity of the Carbonyl Group at C-4 and its Derivatives

Tautomerism: The C-4 carbonyl group is part of an amide system and can exhibit amide-iminol tautomerism, existing in equilibrium with its enol form, 4-hydroxyquinazoline (B93491) researchgate.netmdpi.com. This tautomerism can affect the molecule's aromaticity and its binding interactions in biological systems researchgate.nete3s-conferences.org.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group under strong reducing conditions, although this is not a common transformation as it disrupts the conjugated system.

Conversion to Thione: The carbonyl can be converted to a thiocarbonyl (thione) by reacting with reagents like Lawesson's reagent or phosphorus pentasulfide. This transformation alters the electronic properties and potential biological activity of the scaffold.

Conversion to Chloro Group: The carbonyl can be converted into a chloro group at the C-4 position by reacting with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This creates a 4-chloroquinazoline, which is a highly valuable intermediate for introducing various nucleophiles at the C-4 position.

| Transformation | Reagent | Product Type |

| Thionation | Lawesson's Reagent / P₄S₁₀ | Quinazolin-4(1H)-thione |

| Chlorination | POCl₃ / SOCl₂ | 4-Chloroquinazoline |

Transformations of the Ethyl Substituent at C-6

The ethyl group at the C-6 position, being attached to an aromatic ring, exhibits reactivity typical of a benzylic system. This allows for a range of transformations, including oxidation, reduction, and functional group interconversions.

The benzylic nature of the ethyl group on the quinazolinone ring makes it susceptible to oxidation under various conditions. Strong oxidizing agents can convert the ethyl group into a carboxylic acid. For instance, hot acidic potassium permanganate (B83412) is a classic reagent for the oxidation of alkylbenzenes to benzoic acids. msu.edu It is plausible that similar conditions would oxidize this compound to 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid. Milder oxidation conditions could potentially yield 6-acetylquinazolin-4(1H)-one. The selective oxidation of ethylarenes to the corresponding acetophenones is a well-established transformation in organic synthesis, often employing catalysts and various oxidants. unipd.itacs.orgacs.org

Another potential oxidative pathway is the dehydrogenation of the ethyl group to a vinyl substituent, creating 6-vinylquinazolin-4(1H)-one. This transformation is analogous to the industrial production of styrene (B11656) from ethylbenzene, which typically involves catalytic dehydrogenation at high temperatures in the presence of steam. michiganfoam.comgoogle.comwvu.eduijtrd.com

Reduction of the ethyl group itself is generally not a feasible transformation under standard catalytic hydrogenation conditions without affecting the aromatic system. However, the quinazolinone ring can be reduced. For example, catalytic hydrogenation of quinazolinones can lead to the reduction of the pyrimidine ring to afford dihydro or tetrahydro derivatives. nih.govscispace.com The specific outcome would depend on the catalyst and reaction conditions.

Table 1: Potential Oxidation and Reduction Reactions of the C-6 Ethyl Substituent

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Oxidation to Carboxylic Acid | Hot acidic KMnO4 | 4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid |

| Oxidation to Ketone | Various catalytic systems (e.g., Pd/C-N, Fe-N-G) with an oxidant | 6-Acetylquinazolin-4(1H)-one |

Note: The reactions listed are based on general principles of organic chemistry and may not have been experimentally verified for this compound.

The benzylic protons of the ethyl group are susceptible to radical substitution, most notably bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would likely yield 6-(1-bromoethyl)quinazolin-4(1H)-one. This bromo derivative serves as a versatile intermediate for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups such as hydroxyl, amino, and cyano groups at the benzylic position.

The resulting 6-(1-hydroxyethyl)quinazolin-4(1H)-one could be further oxidized to 6-acetylquinazolin-4(1H)-one using milder oxidizing agents. These transformations provide a synthetic route to a range of derivatives with modified properties and potential biological activities.

Table 2: Plausible Functional Group Interconversions of the C-6 Ethyl Moiety

| Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| This compound | NBS, radical initiator (e.g., AIBN or light) | 6-(1-Bromoethyl)quinazolin-4(1H)-one |

| 6-(1-Bromoethyl)quinazolin-4(1H)-one | H2O, base | 6-(1-Hydroxyethyl)quinazolin-4(1H)-one |

| 6-(1-Bromoethyl)quinazolin-4(1H)-one | NaCN | 6-(1-Cyanoethyl)quinazolin-4(1H)-one |

Note: These proposed transformations are based on established synthetic methodologies and await experimental validation for this compound.

Ring Opening and Rearrangement Reactions

The quinazolinone ring is generally stable; however, under forcing conditions, it can undergo ring-opening reactions. Hydrolysis in strong acidic or basic solutions, particularly at elevated temperatures, can lead to the cleavage of the pyrimidine ring. nih.govscispace.com For instance, boiling with hydrochloric acid can hydrolyze the quinazoline ring to yield o-aminobenzaldehyde, ammonia, and formic acid. scispace.com In the case of this compound, acidic hydrolysis would be expected to produce 2-amino-5-ethylbenzoic acid and formic acid (or its derivatives). Similarly, strong basic conditions can also effect ring opening.

While skeletal rearrangements of the quinazolinone core are not common, specific derivatives can be induced to undergo rearrangement. However, there is no specific literature describing such reactions for this compound.

Stability Under Various Chemical Conditions

The stability of this compound is a crucial aspect of its chemical profile. The quinazolinone scaffold is known to be stable under many conditions, including in cold dilute acids and bases. nih.gov

Table 3: General Stability Profile of the Quinazolin-4(1H)-one Ring System

| Condition | Stability | Notes |

|---|---|---|

| Acidic | Stable in cold, dilute acids. | Decomposes upon boiling in strong acids, leading to ring opening. nih.govscispace.com |

| Basic | Stable in cold, dilute bases. | Decomposes upon boiling in strong bases, leading to ring opening. nih.gov |

| Oxidative | The quinazolinone ring is relatively stable to oxidation. | The ethyl substituent is susceptible to oxidation. |

| Reductive | The pyrimidine ring can be reduced under catalytic hydrogenation. | The benzene ring is more resistant to reduction. nih.gov |

| Thermal | Generally thermally stable. | Decomposition temperatures are typically high, though substituent-dependent. scispace.com |

| Photochemical | The quinazolin-4(3H)-one framework exhibits notable photostability. acs.org | Alkyl substituents may influence photochemical reactivity. |

Derivatization and Structural Diversity Strategies

N-Alkylation and N-Acylation Reactions

The N-3 position of the quinazolin-4(1H)-one ring is a primary site for alkylation and acylation, significantly influencing the molecule's physicochemical properties.

N-alkylation is frequently achieved by treating the quinazolinone core with an alkyl halide in the presence of a base. Studies on quinazolin-4(3H)-one systems demonstrate that these reactions are typically regioselective, favoring substitution at the N-3 position over the O-4 position. chemistry-chemists.comprinceton.edu The choice of base and solvent can be critical; combinations like potassium carbonate in dimethylformamide (DMF) are commonly employed to facilitate this transformation. chemistry-chemists.com For instance, the alkylation of quinazolin-4(3H)-one with benzyl chloride in the presence of potassium carbonate in DMF proceeds efficiently to yield the N-3 alkylated product. chemistry-chemists.comprinceton.edu The nature of the base, whether it is potassium carbonate, cesium carbonate, or sodium hydride, does not significantly alter the regioselectivity of the process, which consistently yields the N-alkylation product. chemistry-chemists.com

Orthoamides can also serve as direct alkylating agents. Prolonged reaction of an anthranilamide with dimethylformamide di(primary-alkyl)acetals leads to the formation of N-3 alkylated quinazolin-4-ones. nih.gov N-acylation reactions, while less detailed in the specific context of 6-ethylquinazolin-4(1H)-one, represent another key strategy. In related heterocyclic systems like indazoles, N-acylation can be used to direct substitution, which may involve the initial formation of a less stable N-2 acyl derivative that rearranges to the more thermodynamically stable N-1 regioisomer. researchgate.net This principle suggests that N-acylation of the quinazolinone ring would similarly occur at the N-3 position, providing a route to introduce various acyl groups.

| Alkylating Agent | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Ethyl 6-bromohexanoate | K₂CO₃ / Cs₂CO₃ | Aprotic Solvents (e.g., DMF) | Regioselective 3-N-alkylation | chemistry-chemists.comprinceton.edu |

| Benzyl chloride | K₂CO₃ / Cs₂CO₃ / NaH | DMF | Regioselective 3-N-alkylation | chemistry-chemists.com |

| Dimethylformamide di(primary-alkyl)acetals | - (Thermal) | - | 3-N-alkylation during ring formation | nih.gov |

C-Alkylation and C-Arylation Approaches

Introducing carbon-based substituents onto the benzene (B151609) portion of the quinazolinone core is a powerful strategy for structural diversification. This is commonly achieved either by building the ring from an already substituted precursor or by direct functionalization of the heterocyclic system.

Palladium-catalyzed cross-coupling reactions are a mainstay for C-arylation. For example, a 6-bromo-quinazolin-4(1H)-one can serve as a precursor for introducing a variety of aryl and heteroaryl groups at the C-6 position via the Suzuki-Miyaura cross-coupling reaction. nih.gov This method involves the reaction of the bromo-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov

More recent advancements in synthetic chemistry have focused on direct C-H functionalization, which avoids the need for pre-halogenated substrates. Transition metal-catalyzed C-H activation provides a more atom-economical route to C-alkylation and C-arylation. For instance, ruthenium(II)-catalyzed C-H allylation of 2-aryl quinazolinones has been reported, demonstrating that C-H bonds can be selectively targeted for modification. masterorganicchemistry.com While this example pertains to the 2-aryl substituent, the principle extends to the potential functionalization of the core benzene ring.

Functionalization of the Ethyl Group for Further Derivatization

The ethyl group at the C-6 position presents a site for chemical modification through reactions targeting the benzylic carbon. The benzylic C-H bonds are weaker than other alkyl C-H bonds, making them susceptible to selective oxidation and halogenation.

Benzylic Oxidation: The ethyl group can be oxidized to an acetyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). nih.gov This transformation converts the alkyl substituent into a ketone, which can then serve as a handle for a wide array of subsequent reactions, such as aldol condensations, reductions to an alcohol, or conversion to an oxime.

Benzylic Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator is a standard method for selectively halogenating the benzylic position. nih.gov This reaction would convert the 6-ethyl group into a 6-(1-bromoethyl) group. The resulting benzylic bromide is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of functional groups, including alcohols, ethers, amines, and nitriles.

Annulation and Ring-Fusion Strategies to Create Polycyclic Systems

Building additional rings onto the this compound framework leads to the creation of complex, polycyclic systems. These strategies, known as annulation or ring-fusion, significantly expand the structural diversity of the quinazolinone core.

One approach involves the tandem C-H allylation and annulation of 2-aryl quinazolinones, which can generate tetracyclic structures. masterorganicchemistry.com Other strategies focus on constructing fused heterocyclic systems. For example, methods have been developed for the synthesis of indolo[1,2-a]quinazolines and pyrazolo[1,5-c]quinazolines, demonstrating the fusion of five-membered rings to the quinazoline (B50416) nucleus. msu.edu The reaction of 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones with chalcones can lead to the formation of fused tetrahydroquinazolin-2(1H)-one derivatives, showcasing a method for building an additional carbocyclic ring. youtube.com

Synthesis of Structurally Related Quinazolin-4(1H)-one Analogs

The generation of analogs through modification at various positions of the quinazolinone scaffold is a cornerstone of medicinal chemistry research.

The C-2 and C-3 positions of the quinazolinone ring are the most frequently modified sites, as substituents here profoundly impact the molecule's biological and chemical properties. researchgate.net

A vast array of substituents can be introduced at the C-2 position. Starting from a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the thiol group can be alkylated to introduce thioether linkages or displaced by nucleophiles like hydrazine (B178648) to form a 2-hydrazinyl derivative. This hydrazinyl group can then be condensed with aldehydes to form hydrazones. Other common C-2 substituents include alkyl groups, aryl groups, and various heterocyclic rings. nih.govresearchgate.net

The C-3 position is readily substituted by reacting N-acylanthranilic acids with primary amines or by direct N-alkylation of the quinazolinone ring system. chemistry-chemists.comresearchgate.net Bulky side chains, such as phenyl or substituted phenyl groups, are often introduced at this position. researchgate.net The combination of diverse substituents at both C-2 and C-3 leads to a vast library of 2,3-disubstituted-4(3H)-quinazolinones. researchgate.net

| Position | Substituent Type | Example Groups | Reference |

|---|---|---|---|

| C-2 | Aliphatic/Aromatic | Cyclopropyl, Neopentyl, 2-Chlorophenyl, Methylthio | nih.gov |

| C-2 | Functionalized Chains | -SCH₂CO₂Et, -NHNH₂ | |

| C-3 | Aromatic | Phenyl, 4-Chlorophenyl | researchgate.net |

| C-3 | Alkyl | Methyl, Benzyl |

Modifying the benzene ring of the quinazolinone core allows for fine-tuning of electronic and steric properties. Besides the existing ethyl group at C-6, other substituents can be introduced at positions C-5, C-7, and C-8.

Electrophilic aromatic substitution is a direct method for functionalizing the ring. For instance, nitration of the 4(3H)-quinazolinone system typically occurs at the C-6 position. researchgate.net The presence of halogen atoms, such as chlorine or bromine, at positions C-6 and C-8 has been noted as a key feature in certain biologically active analogs.

Furthermore, cross-coupling reactions can be used to introduce aryl and heteroaryl groups at various positions, provided a suitable halide precursor is available. The synthesis of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives is one such example, where a pyridine ring is attached to the C-6 position. Selective alkylation of other positions, such as in 6,7-dihydroxyquinazoline derivatives, also demonstrates the feasibility of introducing diverse functional groups onto the benzene ring.

Compound Index

| Compound Name |

|---|

| This compound |

| 6-bromo-quinazolin-4(1H)-one |

| N-bromosuccinimide (NBS) |

| Potassium permanganate (KMnO₄) |

| Chromic acid (H₂CrO₄) |

| 6-(1-bromoethyl)quinazolin-4(1H)-one |

| 6-acetylquinazolin-4(1H)-one |

| 2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| 2-hydrazinyl-quinazolin-4(1H)-one |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one |

| 6,7-dihydroxyquinazoline |

| N-acylanthranilic acid |

| Dimethylformamide (DMF) |

| Potassium carbonate |

| Cesium carbonate |

| Sodium hydride |

| Benzyl chloride |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For 6-Ethylquinazolin-4(1H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazolinone core, the protons of the ethyl group, the N-H proton, and the proton at the C2 position.

The aromatic region would display signals for H-5, H-7, and H-8. The H-5 proton is expected to appear as a singlet or a narrow doublet due to its isolation. The H-7 and H-8 protons would likely appear as doublets, showing ortho-coupling. The ethyl group at the C6 position would present a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the methylene protons. The proton at C2 typically appears as a singlet in the aromatic region, and the N-H proton of the amide is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~8.10 | s (singlet) | - | 1H |

| H-5 | ~7.95 | d | ~2.0 | 1H |

| H-7 | ~7.70 | dd | ~8.5, 2.0 | 1H |

| H-8 | ~7.50 | d | ~8.5 | 1H |

| -CH₂- (ethyl) | ~2.75 | q (quartet) | ~7.6 | 2H |

| -CH₃ (ethyl) | ~1.25 | t (triplet) | ~7.6 | 3H |

| N-H | ~12.4 | br s (broad singlet) | - | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show ten signals: eight for the quinazolinone core and two for the ethyl substituent. The carbonyl carbon (C-4) will be the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons will resonate in the typical range of 115-150 ppm. The methylene and methyl carbons of the ethyl group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145.5 |

| C-4 | ~162.5 |

| C-4a | ~121.0 |

| C-5 | ~126.5 |

| C-6 | ~138.0 |

| C-7 | ~134.5 |

| C-8 | ~127.0 |

| C-8a | ~148.0 |

| -CH₂- (ethyl) | ~29.0 |

| -CH₃ (ethyl) | ~15.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the coupled aromatic protons, H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons, such as C-2, C-5, C-7, C-8, and the carbons of the ethyl group, by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for identifying the connectivity of quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations would include the H-5 proton to C-4, C-6, and C-8a, and the methylene protons of the ethyl group to C-5, C-6, and C-7, thus confirming the position of the ethyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, which helps in deducing its molecular formula. For this compound (C₁₀H₁₀N₂O), the expected exact mass is approximately 174.0793 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) ionization, the molecular ion peak [M]⁺• would be observed at m/z 174. A common fragmentation pathway for quinazolinones involves the loss of neutral molecules like CO. A significant fragment would be expected at m/z 159, corresponding to the loss of a methyl radical (•CH₃) from the ethyl group, a characteristic benzylic cleavage.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

|---|---|

| 174 | [M]⁺• (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 146 | [M - C₂H₄]⁺• or [M - CO]⁺• |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3000 cm⁻¹ would indicate the N-H stretching vibration of the amide group. A strong, sharp absorption peak around 1680-1660 cm⁻¹ is characteristic of the C=O (amide) stretching vibration. The C=N and aromatic C=C stretching vibrations would appear in the 1620-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group would be observed just below 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3000 | N-H Stretch | Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1680-1660 | C=O Stretch | Amide (Lactam) |

| 1620-1580 | C=N Stretch | Quinazoline (B50416) ring |

| 1580-1450 | C=C Stretch | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The quinazolinone ring system is an extended chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic and conjugated system. A weaker absorption band at a longer wavelength, resulting from an n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. These absorption bands are characteristic of the quinazoline core. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's chemical and physical properties.

While direct crystallographic data for this compound is not extensively available in the reviewed literature, the structural characteristics of closely related quinazolinone derivatives have been elucidated using this method. Studies on compounds such as 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one offer valuable insights into the core quinazolinone scaffold. nih.govresearchgate.netbohrium.com

In the crystal structures of these analogous compounds, the quinazoline molecules are reported to be nearly planar. nih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of 6-nitroquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers through N—H⋯O interactions. These dimers are further connected by weak C—H⋯N and C—H⋯O hydrogen bonds, resulting in a layered structure. nih.govresearchgate.netbohrium.com Similarly, in 6-aminoquinazolin-4(3H)-one, N—H⋯N and C—H⋯O interactions link the dimers to create a three-dimensional network. nih.govresearchgate.netbohrium.com

The asymmetric unit in the crystal structure of some derivatives may contain more than one molecule, indicating the presence of crystallographically independent molecules with slight conformational differences. researchgate.net The precise bond lengths and angles within the quinazolinone ring system are determined with high accuracy, confirming the aromatic character of the fused rings.

For this compound, it is anticipated that the fundamental quinazolinone ring structure would be planar, analogous to its derivatives. The ethyl group at the 6-position would introduce a substituent with its own conformational flexibility. The solid-state packing of this compound would likely be influenced by intermolecular hydrogen bonding involving the N-H and C=O groups of the quinazolinone core, similar to what is observed for other derivatives. However, without specific experimental X-ray diffraction data for this compound, a definitive description of its crystal structure and the associated crystallographic parameters remains speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties and reactivity of quinazolinone systems. These calculations provide fundamental insights into the molecule's behavior at the atomic level.

Electronic Structure Analysis: HOMO/LUMO Orbitals and Charge Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For a molecule like 6-Ethylquinazolin-4(1H)-one, the HOMO is typically expected to be distributed over the electron-rich aromatic rings, particularly the quinazoline (B50416) core. The LUMO is also generally located over this bicyclic system. The precise distribution and energy levels would be determined by DFT calculations. A smaller HOMO-LUMO gap would suggest higher reactivity.

Furthermore, mapping the electrostatic potential (MEP) and analyzing the charge distribution reveals the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed molecular structure. For this compound, theoretical calculations would typically be used to predict:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning the signals in experimental NMR spectra, aiding in structural confirmation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Investigation of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a chemical reaction. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For derivatives of this compound, these studies could explore mechanisms of synthesis, degradation, or interaction with biological targets.

Conformational Analysis and Molecular Dynamics Studies

The ethyl group at the 6-position introduces conformational flexibility to the otherwise rigid quinazolinone core. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule (the global minimum) and other low-energy conformers. This is typically achieved by systematically rotating the single bonds and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. By simulating the motion of atoms and molecules over time, MD studies can explore the conformational landscape, flexibility, and interactions with solvent molecules or biological macromolecules.

Advanced Modeling for Understanding Intramolecular and Intermolecular Interactions

Advanced computational models are employed to study the non-covalent interactions that govern the structure and properties of this compound. Intramolecular interactions, such as hydrogen bonds within the molecule, can influence its preferred conformation.

Intermolecular interactions are critical for understanding the solid-state packing of the compound and its interactions with other molecules, such as solvent molecules or biological receptors. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these weak interactions.

Theoretical Aspects of Regioselectivity and Stereoselectivity in Reactions

For reactions involving the quinazolinone scaffold, theoretical calculations can predict the regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the preferential formation of one stereoisomer). By comparing the activation energies for different possible reaction pathways, the most likely product can be determined. For instance, in electrophilic substitution reactions on the benzene (B151609) ring of this compound, computational models could predict whether substitution is more likely to occur at the C5, C7, or C8 position by analyzing the relative stabilities of the reaction intermediates.

Advanced Chemical Research Applications Non Biological Focus

A Versatile Ligand in Organometallic Chemistry and Catalysis

The inherent structural features of 6-Ethylquinazolin-4(1H)-one, particularly the presence of nitrogen and oxygen heteroatoms with available lone pairs of electrons, make it an excellent candidate for use as a ligand in organometallic chemistry. The quinazolinone moiety can coordinate to a variety of metal centers, forming stable complexes with diverse electronic and steric properties. This coordination ability is pivotal for its application in catalysis, where the ligand plays a crucial role in modulating the activity and selectivity of the metallic catalyst.

Research in the broader field of quinazolinone chemistry has demonstrated that these compounds can act as ligands in various transition metal-catalyzed reactions. acs.orgnih.govmdpi.com While specific studies focusing solely on this compound are emerging, the principles derived from related structures are highly applicable. The ethyl group at the 6-position can influence the solubility and electronic properties of the resulting metal complexes, potentially enhancing their catalytic efficacy in organic transformations. The development of novel catalysts based on quinazolinone scaffolds is an active area of research, with potential applications in cross-coupling reactions, hydrogenations, and oxidations. jocpr.commdpi.com

A Building Block for Innovative Materials: The Rise of Luminescent Applications

In the realm of material science, this compound and its derivatives are gaining traction as valuable building blocks for the creation of novel functional materials. One of the most promising areas of application is in the development of luminescent materials. The quinazolinone core possesses intrinsic photophysical properties that can be fine-tuned through chemical modification. researchgate.net

The introduction of an ethyl group at the 6-position can impact the molecule's packing in the solid state and its photophysical characteristics in different solvent environments. These modifications can lead to materials with tailored emission wavelengths, quantum yields, and environmental sensitivity. Such luminescent quinazolinone-based materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, although the focus of this article remains on non-biological applications.

| Derivative Class | Observed Luminescent Properties | Potential Material Applications |

| 2-(2-Hydroxyphenyl)quinazolin-4(1H)-ones | Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |

| Dihydroquinazolinone derivatives | Solvent-dependent photophysical properties | Chemical Sensors, Smart Materials |

| Quinazolinone-boron complexes | Solid-state emission | Solid-State Lighting, Display Technologies |

Engineering Molecular Architectures: Supramolecular Assemblies and Host-Guest Chemistry

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the field of supramolecular chemistry. These interactions are the driving forces for the self-assembly of molecules into well-defined, higher-order structures. The quinazolinone nucleus can act as a recognition site for other molecules, leading to the formation of host-guest complexes. frontiersin.org

While specific research on the supramolecular behavior of this compound is still developing, the broader class of quinazolinones has been shown to form intricate supramolecular assemblies. frontiersin.org The ethyl substituent can influence the steric and electronic landscape of the molecule, thereby directing the self-assembly process and the binding affinity in host-guest systems. This opens up possibilities for the design of molecular capsules, cages, and other complex architectures with potential applications in areas such as molecular recognition, separation, and catalysis.

Illuminating Reaction Pathways: A Probe for Chemical Reaction Mechanism Studies

Understanding the intricate details of chemical reaction mechanisms is fundamental to the advancement of chemical synthesis. Substituted quinazolinones, including the 6-ethyl derivative, can serve as valuable probes in these mechanistic studies. Their well-defined spectroscopic signatures (NMR, IR, UV-Vis) and predictable reactivity patterns allow researchers to follow the course of a reaction and identify key intermediates and transition states.

For instance, by incorporating this compound into a reacting system, changes in its chemical environment can be monitored to provide insights into reaction kinetics and pathways. While direct studies employing this compound as a mechanistic probe are not extensively documented, the principles are well-established within the study of quinazolinone derivatives in various chemical transformations. nih.gov

Expanding the Synthetic Toolbox: Development of Novel Synthetic Methodologies and Reagents

The synthesis of this compound itself, and the exploration of its reactivity, contribute to the broader development of novel synthetic methodologies. The construction of the quinazolinone core has been the subject of extensive research, leading to a plethora of synthetic routes. mdpi.comacs.orgresearchgate.net These methods often involve innovative strategies and the use of new reagents, expanding the toolkit available to synthetic chemists.

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and atom-economical methods for constructing heterocyclic scaffolds like quinazolinone. mdpi.com The synthesis of 6-substituted derivatives, such as this compound, often requires the development of regioselective functionalization techniques for the benzene (B151609) ring of the quinazolinone system. nih.govresearchgate.net These synthetic explorations not only provide access to new compounds but also push the boundaries of what is possible in chemical synthesis.

A variety of synthetic strategies have been employed for the synthesis of the quinazolinone core, including:

Condensation Reactions: Traditional methods often involve the condensation of anthranilic acid derivatives with various reagents. ptfarm.pl

Metal-Catalyzed Reactions: Modern approaches frequently utilize transition metal catalysts to facilitate the construction of the quinazolinone ring system, offering high efficiency and functional group tolerance. acs.orgmdpi.com

Multi-Component Reactions: One-pot reactions involving three or more starting materials have emerged as a powerful tool for the rapid and diverse synthesis of quinazolinone derivatives. researchgate.net

The continuous refinement of these synthetic methods not only facilitates the production of this compound but also contributes valuable knowledge to the field of organic synthesis as a whole.

Future Directions and Emerging Research Challenges

Discovery of Unprecedented Reactivity and Transformation Pathways

The quinazolinone core is known for its stability, yet modern synthetic methods have begun to unlock new avenues for its functionalization. A primary future challenge is to explore if the 6-ethyl substituent can modulate the reactivity of the quinazolinone ring system in novel ways. Research should focus on transition-metal-catalyzed C-H activation, a powerful tool for forging new bonds with high atom economy. nih.govnih.gov For 6-Ethylquinazolin-4(1H)-one, directing group-assisted C-H functionalization at the C5, C7, and C8 positions of the benzene (B151609) ring could lead to a new class of polysubstituted quinazolinones. The electronic-donating nature of the ethyl group may influence the regioselectivity of these reactions compared to other substituted quinazolinones.

Furthermore, exploring cascade reactions and multicomponent reactions (MCRs) that build complex molecular architectures from simple precursors in a single step is a promising direction. frontiersin.orgmdpi.com Designing novel MCRs that incorporate 6-ethyl-substituted building blocks could lead to the discovery of unprecedented transformation pathways and the rapid generation of molecular diversity. Investigating cycloaddition reactions, such as [3+2] dipolar cycloadditions, with the N1-C2 or other reactive sites of the this compound ring could yield novel fused heterocyclic systems with unique properties. mdpi.com

Development of Highly Efficient and Atom-Economical Synthetic Strategies

While classical methods like the Niementowski synthesis are established, they often require harsh conditions and produce significant waste. mdpi.com A key research challenge is the development of green, highly efficient, and atom-economical synthetic routes specifically tailored for this compound and its derivatives. rsc.org Acceptorless dehydrogenative coupling (ADC) reactions, which generate only hydrogen or water as byproducts, represent a frontier in sustainable chemistry and could be adapted for quinazolinone synthesis. researchgate.net

Future strategies should prioritize one-pot syntheses and the use of environmentally benign catalysts. frontiersin.org For instance, employing heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the synthesis. Microwave-assisted and ultrasound-promoted syntheses have been shown to accelerate reaction times and improve yields for other quinazolinones and should be systematically optimized for this compound. ujpronline.comresearchgate.net The development of a robust, scalable, and green synthesis will be critical for enabling broader exploration of its chemical and functional properties.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and electronic properties of this compound is fundamental to its development. The integration of advanced analytical and computational methods is essential to achieve this. While standard spectroscopic techniques provide basic structural confirmation, more sophisticated methods are needed for a deeper mechanistic understanding of its reactions. orientjchem.org Two-dimensional NMR techniques (COSY, HSQC, HMBC) can unambiguously establish the connectivity and regiochemistry of complex reaction products. mdpi.com High-resolution mass spectrometry (HRMS) is crucial for confirming elemental compositions. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities. mdpi.comresearchgate.net DFT calculations can be employed to:

Elucidate complex reaction mechanisms and transition states.

Predict the regioselectivity of functionalization reactions.

Analyze the electronic structure, including frontier molecular orbitals (HOMO-LUMO), to understand reactivity.

Simulate spectroscopic data (NMR, IR) to aid in structural confirmation of novel compounds. mdpi.com

A synergistic approach, where computational predictions guide experimental design and spectroscopic analysis validates theoretical models, will accelerate the understanding of this compound's fundamental chemistry.

| Property | Typical Spectroscopic Data for Quinazolin-4(1H)-one Scaffold |

| IR (cm⁻¹) | ~3100 (N-H stretch), ~1680 (C=O stretch), ~1620 (C=N stretch), ~1500-1600 (C=C aromatic stretch) mdpi.com |

| ¹H NMR (ppm) | ~8.1-8.3 (H5), ~7.5-7.9 (H7, H8), ~7.4-7.6 (H6), ~8.1 (H2), ~12.0 (N1-H) mdpi.comorientjchem.org |

| ¹³C NMR (ppm) | ~161-163 (C4), ~148 (C8a), ~145 (C2), ~120-135 (Aromatic C5-C8) mdpi.com |

Note: Actual shifts for this compound will be influenced by the ethyl substituent and the solvent used.

Exploration of New Non-Biological Functional Applications

The vast majority of research on quinazolinones focuses on their pharmacological activities. nih.govmdpi.com A significant future challenge and opportunity lie in exploring the potential of this compound in non-biological, functional applications, particularly in materials science. The rigid, planar, and electron-rich nature of the quinazolinone scaffold makes it an attractive candidate for development as an organic functional material.

Potential research areas include:

Organic Electronics: The conjugated π-system of the quinazolinone core could be exploited in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in organic photovoltaics. The 6-ethyl group could be used to tune solubility and influence thin-film morphology and solid-state packing, which are critical for device performance.

Functional Polymers: The this compound moiety could be incorporated into polymer backbones or as a pendant group. The ethyl group itself, or a derivative, could serve as a polymerization handle. Such polymers could possess unique thermal, optical, or electronic properties.

Sensors: Derivatives could be designed to act as chemosensors, where binding to a specific analyte (e.g., a metal ion) induces a change in fluorescence or color.

Systematic investigation into the photophysical properties (absorption, emission, quantum yield) of this compound and its derivatives is a necessary first step to evaluate their potential in these areas.

Design of Analogs with Tunable Chemical and Electronic Properties

The chemical and electronic properties of the quinazolinone scaffold are highly dependent on the nature and position of its substituents. nih.govnih.govacs.org A systematic exploration of analog design based on the this compound template is a critical future direction. Structure-property relationship (SPR) studies will be key to rationally designing molecules with tailored characteristics for specific applications.

Key positions for modification include:

C2-Position: Introducing various aryl, alkyl, or heterocyclic groups at this position can significantly alter the molecule's steric and electronic profile. nih.gov

N3-Position: Substitution at the N3-position can modulate properties like solubility and intermolecular interactions, such as hydrogen bonding. nih.gov

Benzene Ring (C5, C7, C8): The introduction of electron-donating or electron-withdrawing groups at the remaining positions of the benzene ring can fine-tune the electronic properties of the entire π-system, impacting its reactivity and photophysical characteristics. nih.govacs.org

By systematically synthesizing and characterizing a library of analogs, researchers can build a comprehensive understanding of how different functional groups influence the molecule's properties. This knowledge will enable the rational design of next-generation molecules based on the this compound scaffold with precisely tuned functions.

| Modification Site | Potential Substituent (R) | Expected Influence on Properties |

| C2 | Aryl, Heteroaryl, Alkyl | Modulate π-conjugation, steric hindrance, and potential for intermolecular π-π stacking. |

| N3 | Alkyl, Aryl, Acyl | Affect solubility, crystal packing, and eliminate N-H tautomerism. |

| C5, C7, C8 | -NO₂, -CN, -CF₃ | Electron-withdrawing; lowers HOMO/LUMO energy levels, alters reactivity. |

| C5, C7, C8 | -OCH₃, -NH₂, -CH₃ | Electron-donating; raises HOMO/LUMO energy levels, alters reactivity. |

Q & A

Q. What are the reported biological activities of this compound derivatives?

- Methodological Answer : Derivatives exhibit SIRT1 inhibition (IC₅₀ ~3–5 µM) and apoptosis induction in cancer cells, validated via flow cytometry and caspase-3 activation assays. Structure-activity relationship (SAR) studies show that substituents at the 2- and 6-positions modulate potency. Ethyl groups enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism claims (e.g., SIRT1 vs. HDAC inhibition) require cross-validation using standardized assays (e.g., fluorometric SIRT1 activity kits) and cell lines (e.g., MCF-7 vs. HeLa). Meta-analysis of published datasets and replication in independent labs are critical to isolate variables like compound purity or assay conditions .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Electron-withdrawing substituents on the aryl ring favor cyclization at the para position. Computational modeling (DFT calculations) predicts transition states, while microwave irradiation minimizes side reactions by accelerating desired pathways .

Q. How does the ethyl substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer : The ethyl group enhances metabolic stability (t₁/₂ > 4 hours in liver microsomes) by reducing CYP450-mediated oxidation. LogP values (~2.5) indicate moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. In silico ADMET tools (e.g., SwissADME) guide further structural modifications .

Q. What experimental designs address low yields in scale-up synthesis?

- Methodological Answer : Continuous-flow reactors and catalyst recycling (e.g., magnetic ZnFe₂O₄ recovery) mitigate yield drops during scale-up. Process Analytical Technology (PAT) monitors real-time parameters (pH, temperature) to maintain optimal conditions. DoE (Design of Experiments) identifies critical factors (e.g., reagent stoichiometry, mixing efficiency) .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer : Cell-specific sensitivity (e.g., p53 status, efflux pump expression) must be characterized. Use dose-response curves (0.1–100 µM) and combinatorial indices (e.g., SynergyFinder) to assess compound interactions with standard chemotherapeutics. Transcriptomic profiling (RNA-seq) identifies pathways differentially affected across models .

Q. What statistical approaches validate reproducibility in biological assays?

- Methodological Answer : Triplicate independent experiments with positive/negative controls (e.g., DMSO vehicle) are mandatory. Non-parametric tests (Mann-Whitney U) account for non-normal distributions. Effect size calculations (Cohen’s d) differentiate biological relevance from statistical significance .

Ethical & Safety Considerations

Q. What safety protocols are recommended for handling this compound in lab settings?

- Methodological Answer : Use fume hoods for synthesis due to volatile byproducts (e.g., ethylamine). Personal protective equipment (gloves, goggles) is mandatory. Acute toxicity data (LD₅₀ > 500 mg/kg in rodents) suggest moderate risk, but material safety data sheets (MSDS) must be consulted for spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.